molecular formula C25H29N5O3 B11241028 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11241028
M. Wt: 447.5 g/mol
InChI Key: YGZVGMGBNGIQAK-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 3,4-dimethoxybenzoic acid, is reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 3,4-dimethoxybenzoyl piperazine.

    Pyrimidine ring formation: The intermediate is then reacted with 2-chloro-6-methylpyrimidine in the presence of a base such as potassium carbonate (K2CO3) to form the pyrimidine ring.

    Final coupling: The resulting compound is coupled with 4-methylphenylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the effects of piperazine derivatives on cellular processes.

    Industrial Applications: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in key biological pathways.

    Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.

    Ion Channels: The compound may affect ion channel function, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H29N5O3/c1-17-5-8-20(9-6-17)27-23-15-18(2)26-25(28-23)30-13-11-29(12-14-30)24(31)19-7-10-21(32-3)22(16-19)33-4/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28)

InChI Key

YGZVGMGBNGIQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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